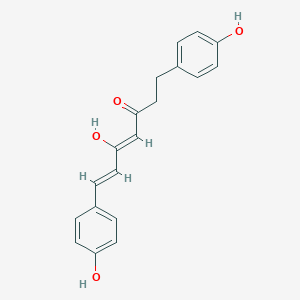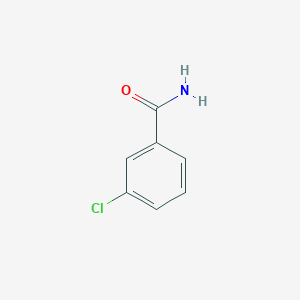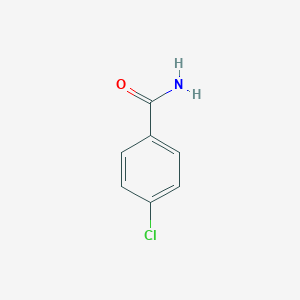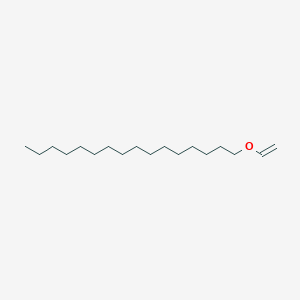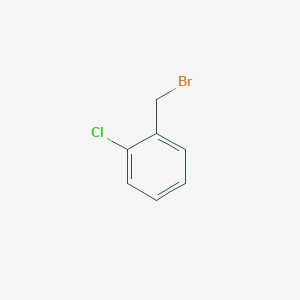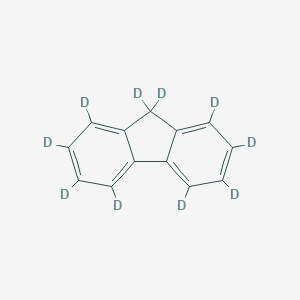
Apixaban-d3
Overview
Description
Apixaban is an oral, direct, and highly selective inhibitor of factor Xa, which is a key enzyme in the coagulation cascade responsible for thrombin generation and blood clot formation. It has been developed for the prevention and treatment of thromboembolic diseases, such as venous thromboembolism (VTE) and atrial fibrillation . Apixaban's selectivity for factor Xa over other coagulation proteases is greater than 30,000-fold, and it inhibits both free and clot-bound factor Xa activity . The drug has a predictable pharmacokinetic profile, multiple pathways of elimination, and an improved bleeding profile compared to warfarin .
Synthesis Analysis
The synthesis of apixaban involves the creation of a molecule that is potent and selective for factor Xa inhibition. The preclinical discovery of apixaban included the identification of a molecule with a Ki of 0.08 nM for human factor Xa, indicating a high affinity for its target . The synthesis process aimed to produce a compound with good bioavailability, low clearance, and a small volume of distribution, which were achieved as demonstrated in animal and human studies .
Molecular Structure Analysis
Apixaban's molecular structure is designed to fit into the active site of factor Xa, thereby inhibiting its activity. The structure includes a 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide moiety, which is essential for its inhibitory action . The molecular interactions between apixaban and factor Xa are highly specific, contributing to the drug's selectivity and potency.
Chemical Reactions Analysis
Apixaban undergoes metabolic reactions primarily catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4/5, with minor contributions from CYP1A2 and CYP2J2 . The drug is stable under various stress conditions, but hydrolytic conditions can lead to the formation of degradation products, particularly affecting the oxopiperidine and tetrahydro-oxo-pyridine moieties . Despite these potential degradation pathways, more than half of the administered dose of apixaban is excreted unchanged, indicating a low overall metabolic drug-drug interaction potential .
Physical and Chemical Properties Analysis
Apixaban has a Ki of 0.08 nM for human factor Xa, demonstrating its high potency as an inhibitor . It has a small volume of distribution and low systemic clearance, which suggests limited extravascular tissue distribution and a primary distribution within the blood where its therapeutic action is needed . The drug's oral bioavailability is moderate to high across different species, and it has a low potential for drug-drug interactions due to its multiple elimination pathways . Apixaban's effects on routine coagulation assays and anti-factor Xa assays have been studied, providing valuable information for clinical practice, even though routine laboratory monitoring is not necessary .
Scientific Research Applications
1. Metabolic Drug-Drug Interaction Potential
Apixaban, a highly selective factor Xa inhibitor, has been studied for its metabolic drug-drug interaction potential. In vitro assessments have shown that apixaban does not significantly inhibit cytochrome P450 enzymes and has a low overall metabolic drug-drug interaction potential, indicating its safety in combination with other medications (Wang et al., 2010).
2. Effects on Coagulation Activity Biomarkers
Research on apixaban's impact on coagulation activity biomarkers like D-dimer and prothrombin fragment 1.2 (F1.2) in patients with acute coronary syndrome (ACS) has demonstrated its significant role in reducing coagulation activity. This supports its therapeutic use in ACS and other thromboembolic conditions (Becker et al., 2010).
3. Clinical Pharmacology Profile
Apixaban has been developed with a focus on optimizing its clinical pharmacology profile, particularly in the context of stroke prevention in nonvalvular atrial fibrillation. Studies have indicated that apixaban offers a favorable benefit-risk profile compared to traditional anticoagulants like warfarin and aspirin (Hanna et al., 2014).
4. In Vitro and In Vivo Antithrombotic and Antihemostatic Studies
Apixaban's in vitro properties and in vivo activities in rabbit models of thrombosis and hemostasis highlight its potential as an effective antithrombotic agent with minimal impact on hemostasis. These studies are crucial for understanding its mechanism of action and therapeutic applications (Wong et al., 2008).
5. Pharmacokinetic and Pharmacodynamic Review
A comprehensive review of apixaban's pharmacokinetic and pharmacodynamic properties provides insights into its consistent pharmacokinetics across various patient populations and limited drug interactions. This information is vital for clinicians to understand its dosing, administration, and potential drug interactions (Byon et al., 2019).
6. Pharmacogenetic Factors in Apixaban Concentration Variability
Studies have shown that pharmacogenetic factors and drug interactions significantly contribute to variations in apixaban concentration in patients, indicating the need for personalized approaches in its administration (Gulilat et al., 2019).
7. Impact on Thrombin Generation Parameters
Research into apixaban's influence on thrombin generation parameters sheds light on its anticoagulant activity and potential as a therapeutic agent in conditions requiring anticoagulation (Tripodi et al., 2015).
8. Metabolism and Pharmacokinetics in Humans
Investigations into the metabolism and pharmacokinetics of apixaban in humans have been crucial in understanding its bioavailability, elimination pathways, and overall safety profile (Raghavan et al., 2009).
Mechanism of Action
Target of Action
Apixaban-d3, commonly known as Apixaban, is an oral, direct, and highly selective inhibitor of both free and bound factor Xa (FXa), as well as prothrombinase . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, Apixaban prevents thrombin formation and subsequent blood clot formation .
Mode of Action
Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus . By inhibiting the action of factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots .
Biochemical Pathways
The primary biochemical pathway affected by Apixaban is the coagulation cascade. Factor Xa is a key enzyme in this cascade, catalyzing the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation . By inhibiting factor Xa, Apixaban prevents the formation of thrombin and subsequently fibrin, thereby reducing the risk of clot formation .
Pharmacokinetics
Apixaban has a small volume of distribution, low systemic clearance, and good oral bioavailability . The absolute oral bioavailability of Apixaban is approximately 50% . Apixaban is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban clearance occurring via renal excretion .
Result of Action
The primary result of Apixaban’s action is the prevention of thrombus formation. By inhibiting factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .
Action Environment
Environmental factors such as diet and concomitant medications can influence the action of Apixaban. The presence of p-gp modulators can impact the exposure of apixaban .
Safety and Hazards
Apixaban increases your risk of severe or fatal bleeding, especially if you take certain medicines at the same time (including some over-the-counter medicines) . It can cause a very serious blood clot around your spinal cord that can lead to long-term or permanent paralysis . This type of blood clot can occur during a spinal tap or spinal anesthesia (epidural), especially if you have a genetic spinal defect, if you use a spinal catheter, if you’ve had spinal surgery or repeated spinal taps, or if you use other drugs that can affect blood clotting .
Future Directions
properties
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649382 | |
| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apixaban-d3 | |
CAS RN |
1131996-12-7 | |
| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)


